molecular formula C15H17N3O5 B5516234 (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(morpholin-4-yl)prop-2-enenitrile

(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(morpholin-4-yl)prop-2-enenitrile

Cat. No.: B5516234
M. Wt: 319.31 g/mol
InChI Key: PNEBVCBMERHHSZ-ZHACJKMWSA-N
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Description

(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(morpholin-4-yl)prop-2-enenitrile is a synthetic organic compound that features a nitrophenyl group, a morpholine ring, and a nitrile group

Properties

IUPAC Name

(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-21-14-7-12(13(18(19)20)8-15(14)22-2)11(9-16)10-17-3-5-23-6-4-17/h7-8,10H,3-6H2,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEBVCBMERHHSZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=CN2CCOCC2)C#N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C(=C/N2CCOCC2)/C#N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(morpholin-4-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the nitrophenyl intermediate: The starting material, 4,5-dimethoxy-2-nitrobenzaldehyde, is synthesized through nitration of 4,5-dimethoxybenzaldehyde.

    Condensation reaction: The nitrophenyl intermediate undergoes a condensation reaction with morpholine and acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(morpholin-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(morpholin-4-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(morpholin-4-yl)prop-2-enenitrile depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The nitrophenyl group may play a key role in binding to the target, while the morpholine ring and nitrile group contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(piperidin-4-yl)prop-2-enenitrile: Similar structure with a piperidine ring instead of a morpholine ring.

    (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(pyrrolidin-4-yl)prop-2-enenitrile: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of (2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(morpholin-4-yl)prop-2-enenitrile lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. The presence of the morpholine ring may impart different solubility and stability characteristics compared to similar compounds with different ring structures.

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